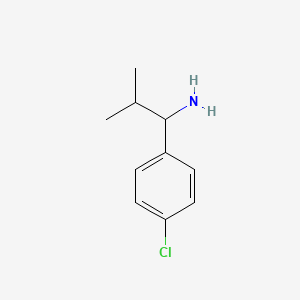
1-(4-Chlorophenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and reactivity. These properties can often be found in databases or determined experimentally .Aplicaciones Científicas De Investigación
GABAB Receptor Antagonism
1-(4-Chlorophenyl)-2-methylpropan-1-amine exhibits properties as a GABAB receptor antagonist. This was identified through the synthesis and evaluation of similar compounds, revealing potential applications in neuroscience and pharmacology (Abbenante, Hughes, & Prager, 1994).
Monoamine Oxidase-B Inhibition
The compound has been studied for its role in inhibiting monoamine oxidase B (MAO-B). This research suggests potential applications in treating neurological disorders, particularly those involving neurotransmitter regulation (Ding & Silverman, 1993).
Corrosion Inhibition
Research has explored amine derivatives, including this compound, for their effectiveness as corrosion inhibitors. This has implications for their use in protecting metals in corrosive environments (Boughoues et al., 2020).
Chemical Synthesis
The compound plays a role in chemical synthesis processes. Studies have explored its utility in forming complex chemical structures, indicating its importance in organic chemistry and materials science (Fan, 2011).
Spectroscopic and Quantum Chemical Studies
This compound has been part of studies involving spectroscopic and quantum chemical analysis. This research provides insights into the compound's molecular structure and electronic properties, beneficial for various scientific applications (Fatma et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Chlorophenyl)-2-methylpropan-1-amine, also known as Pitolisant, is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness by regulating the activity of histaminergic neurons .
Mode of Action
Pitolisant acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The action of Pitolisant affects the histaminergic neuron signaling pathway . This pathway plays a key role in maintaining wakefulness and alertness. By blocking the histamine H3 receptor, Pitolisant enhances the activity of histaminergic neurons, leading to increased wakefulness .
Pharmacokinetics
Pitolisant is rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . In healthy individuals receiving an oral dose of 20 mg, the maximum concentration (Cmax) was approximately 30 ng/mL . The time to reach maximum concentration (Tmax) was typically about 3 hours following administration .
Result of Action
The action of Pitolisant results in a reduction in excessive daytime sleepiness, a common symptom of narcolepsy . In a European clinical trial of adult patients with narcolepsy, there was a reduction in the Epworth Sleepiness Scale (ESS) score from Pitolisant therapy compared to placebo . The therapeutic effectiveness of Pitolisant was comparable to that of modafinil .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of 1-(4-Chlorophenyl)-2-methylpropan-1-amine and the biomolecules it interacts with.
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is possible that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the effects of the compound may vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that the compound is involved in various metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is possible that the compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHEXRERGCTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Benzothiazol-2-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2824987.png)
![Methyl 2-amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824988.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2824990.png)

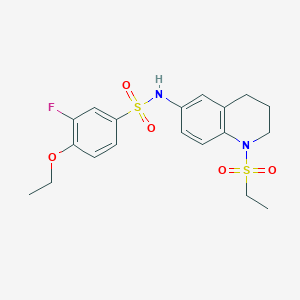
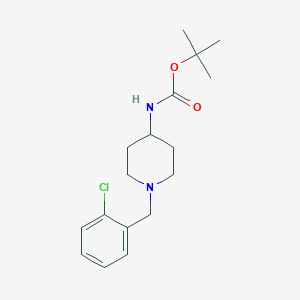
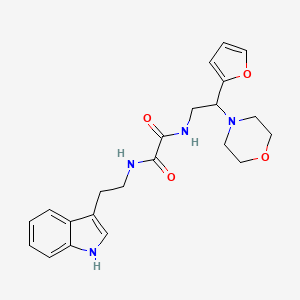
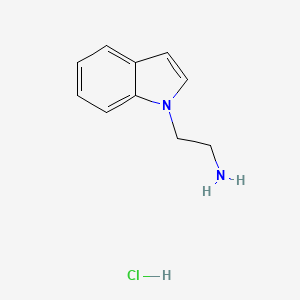
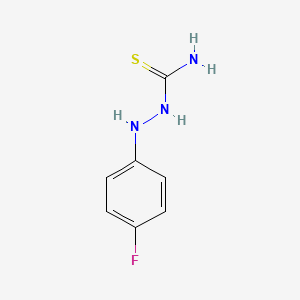
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2825004.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2825005.png)
![2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride](/img/structure/B2825006.png)
![(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825007.png)

